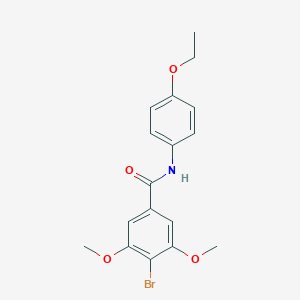
N-(4-methoxyphenyl)-2-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-phenylpropanamide, also known as modafinil, is a wakefulness-promoting agent that has been used as a treatment for narcolepsy, shift work sleep disorder, and obstructive sleep apnea. Modafinil is a unique compound that has gained popularity in recent years due to its ability to enhance cognitive function and improve productivity.
Mécanisme D'action
Modafinil acts on several neurotransmitter systems in the brain, including dopamine, norepinephrine, and histamine. It is thought to enhance the release of these neurotransmitters, leading to increased wakefulness and cognitive function. Modafinil also interacts with orexin neurons in the hypothalamus, which are involved in regulating sleep and wakefulness.
Biochemical and Physiological Effects:
Modafinil has been shown to have a number of biochemical and physiological effects. It has been shown to increase dopamine and norepinephrine levels in the brain, which are associated with increased wakefulness and cognitive function. Modafinil has also been shown to increase histamine levels, which may contribute to its wakefulness-promoting effects. Additionally, N-(4-methoxyphenyl)-2-phenylpropanamide has been shown to increase heart rate and blood pressure, although these effects are generally mild and well-tolerated.
Avantages Et Limitations Des Expériences En Laboratoire
Modafinil has several advantages as a tool for laboratory experiments. It is well-tolerated and has a low risk of side effects. Modafinil also has a long half-life, which allows for sustained effects over a period of several hours. However, N-(4-methoxyphenyl)-2-phenylpropanamide is also a controlled substance in many countries, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on N-(4-methoxyphenyl)-2-phenylpropanamide. One area of interest is the use of N-(4-methoxyphenyl)-2-phenylpropanamide as a treatment for cognitive impairment in aging and neurodegenerative diseases. Additionally, there is growing interest in the use of N-(4-methoxyphenyl)-2-phenylpropanamide as a cognitive enhancer in healthy individuals, particularly in the context of academic and workplace performance. Finally, there is a need for further research on the long-term effects of N-(4-methoxyphenyl)-2-phenylpropanamide use, particularly with regard to its potential for abuse and dependence.
Conclusion:
Modafinil is a unique compound that has gained popularity in recent years due to its ability to enhance cognitive function and improve productivity. It has been extensively studied for its cognitive-enhancing properties and has shown promise as a treatment for a variety of conditions. Modafinil has several advantages as a tool for laboratory experiments, although its availability may be limited in some countries. There are several potential future directions for research on N-(4-methoxyphenyl)-2-phenylpropanamide, including its use as a treatment for cognitive impairment and as a cognitive enhancer in healthy individuals.
Méthodes De Synthèse
Modafinil is synthesized through a multi-step process that involves the condensation of benzhydryl sulfinyl acetamide with 4-methoxybenzyl bromide. The resulting compound is then reduced with lithium aluminum hydride to produce N-(4-methoxyphenyl)-2-phenylpropanamide. This synthesis method has been well-established and has been used to produce N-(4-methoxyphenyl)-2-phenylpropanamide on a large scale for commercial use.
Applications De Recherche Scientifique
Modafinil has been extensively studied for its cognitive-enhancing properties. It has been shown to improve working memory, attention, and executive function in healthy individuals. Modafinil has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and schizophrenia. It has been shown to improve symptoms in these conditions, although more research is needed to fully understand its mechanism of action.
Propriétés
Nom du produit |
N-(4-methoxyphenyl)-2-phenylpropanamide |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-2-phenylpropanamide |
InChI |
InChI=1S/C16H17NO2/c1-12(13-6-4-3-5-7-13)16(18)17-14-8-10-15(19-2)11-9-14/h3-12H,1-2H3,(H,17,18) |
Clé InChI |
FELFXFHGOYBLJJ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
SMILES canonique |
CC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(benzyloxy)phenyl]-4-(3-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B253178.png)


![3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)
![N-[2-(2-thienyl)ethyl]-1-naphthamide](/img/structure/B253199.png)





![4-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253212.png)
![3,4,5-trimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253214.png)
![3-iodo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253215.png)